2,3-Dimethylisonicotinic acid hydrochloride
Description
2,3-Dimethylisonicotinic acid hydrochloride (CAS No. 2442597-63-7, molecular formula: C₈H₁₀ClNO₂) is an organic reagent classified under substituted isonicotinic acid derivatives. It is synthesized via the reaction of 2,3-dimethylisonicotinic acid with hydrochloric acid, yielding a hydrochloride salt with high purity (>99%) and stability . This compound is notable for its role in synthesizing cytochrome P450 inhibitors, as demonstrated in studies involving propargyl pyridinyl ethers . Its structural features include methyl substituents at the 2- and 3-positions of the pyridine ring, which influence its electronic properties and reactivity.
Properties
IUPAC Name |
2,3-dimethylpyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-6(2)9-4-3-7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHMZCBFBLBDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylisonicotinic acid hydrochloride typically involves the alkylation of isonicotinic acid. One common method is the reaction of isonicotinic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylisonicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methyl groups and the pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-Dimethylisonicotinic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dimethylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 2,3-dimethylisonicotinic acid hydrochloride, highlighting substituent positions, molecular formulas, and functional differences:
*Similarity scores based on Tanimoto coefficients or structural alignment data from references .
Key Observations:
Substituent Position :
- Methyl groups at the 2- and 3-positions (as in the target compound) confer steric hindrance and moderate electron-donating effects, influencing hydrogen bonding and solubility .
- Chlorine substituents (e.g., in 2,3,5-trichloroisonicotinaldehyde) increase electrophilicity and reactivity in nucleophilic substitutions .
- The 2,6-dimethyl isomer exhibits reduced steric hindrance compared to the 2,3-dimethyl variant, altering its interaction with enzymatic targets .
Acid/Base Properties :
- The hydrochloride salt form of 2,3-dimethylisonicotinic acid enhances water solubility compared to its free acid form, similar to nicardipine hydrochloride’s improved stability in acidic conditions .

- Chlorinated derivatives (e.g., 2,6-dichloro-3-methylisonicotinic acid) exhibit stronger acidity due to electron-withdrawing Cl groups, making them suitable for pH-dependent applications .
Biological Activity
2,3-Dimethylisonicotinic acid hydrochloride (DMIAH) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C₇H₉ClN₂O₂
- Molecular Weight : 174.61 g/mol
- CAS Number : 2442597-63-7
Antimicrobial Properties
DMIAH has been investigated for its antimicrobial effects against various pathogens. Studies have demonstrated that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Enterococcus faecalis | 48 |
These results suggest that DMIAH could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Anticancer Activity
Research has also highlighted the anticancer potential of DMIAH. In vitro studies have shown that DMIAH can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
These findings indicate that DMIAH may interfere with cancer cell growth through mechanisms that warrant further investigation.
The biological activity of DMIAH is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It is believed to modulate enzyme activity and influence various signaling pathways. For example, DMIAH may inhibit key metabolic enzymes involved in bacterial cell wall synthesis or interfere with cell cycle regulation in cancer cells.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of DMIAH against resistant strains of bacteria. The results confirmed its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections . -
Cancer Cell Proliferation Inhibition :
Another research effort focused on the antiproliferative effects of DMIAH on human cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, revealing that DMIAH induces G0/G1 phase arrest in HeLa cells . -
In Silico Studies :
Computational modeling studies have suggested that DMIAH binds effectively to specific protein targets involved in pathogenicity and tumor growth, supporting its role as a lead compound for drug development .
Future Directions
Given the promising biological activities exhibited by this compound, future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of DMIAH.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its antimicrobial and anticancer effects.
- Formulation Development : Exploring various formulations to enhance bioavailability and target delivery in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

